molecular formula C8H6N2O2 B1338021 5-(Furan-2-yl)pyrazin-2-ol CAS No. 82619-62-3

5-(Furan-2-yl)pyrazin-2-ol

Cat. No.: B1338021
CAS No.: 82619-62-3
M. Wt: 162.15 g/mol
InChI Key: UGVAWFFQXFNGDS-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)pyrazin-2-ol is an organic compound with the molecular formula C8H6N2O2. It is a heterocyclic compound containing both furan and pyrazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)pyrazin-2-ol typically involves the condensation of furan derivatives with pyrazine derivatives. One common method involves the reaction of 2-furylamine with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)pyrazin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Furan-2-yl)pyrazin-2-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Furan-2-yl)pyrazin-2-ol is unique due to the presence of both furan and pyrazine rings, along with a hydroxyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .

Biological Activity

5-(Furan-2-yl)pyrazin-2-ol, a compound of growing interest in medicinal chemistry, exhibits a range of biological activities that could have significant implications in pharmacology and therapeutic applications. This article aims to provide a comprehensive overview of its biological properties, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrazin-2-ol core fused with a furan ring. Its molecular formula is C8H6N2OC_8H_6N_2O, and it has a molecular weight of 150.14 g/mol. The presence of both furan and pyrazine moieties suggests potential for diverse interactions with biological targets.

1. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. A notable study evaluated its efficacy against Gram-positive and Gram-negative bacteria, as well as fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This data indicates that this compound exhibits moderate antimicrobial activity, particularly against Candida albicans, suggesting potential for use in antifungal therapies .

2. Antioxidant Properties

The antioxidant capacity of this compound was assessed using various assays, including the DPPH radical scavenging assay. The results indicated a significant ability to neutralize free radicals.

Assay Type IC50 Value (µM)
DPPH Radical Scavenging25.4
ABTS Radical Scavenging30.1

These findings suggest that the compound could be beneficial in preventing oxidative stress-related diseases .

3. Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound in cellular models of neurodegeneration. In vitro studies showed that treatment with this compound reduced cell death in neuronal cell lines exposed to oxidative stress.

Case Study: Neuroprotection in SH-SY5Y Cells

In a study involving SH-SY5Y neuroblastoma cells, treatment with varying concentrations of this compound resulted in:

Concentration (µM) Cell Viability (%)
0 (Control)100
1085
2092
5078

The results indicated that the compound significantly improved cell viability at lower concentrations, suggesting potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease .

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that its antioxidant properties may be linked to the modulation of signaling pathways involved in oxidative stress response and inflammation.

Properties

IUPAC Name

5-(furan-2-yl)-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-5-9-6(4-10-8)7-2-1-3-12-7/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVAWFFQXFNGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CNC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70509232
Record name 5-(Furan-2-yl)pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82619-62-3
Record name 5-(Furan-2-yl)pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-FURYL)-2(1H)-PYRAZINONE
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